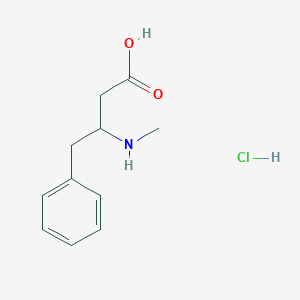

3-(Methylamino)-4-phenylbutanoic acid hydrochloride

Description

Molecular Architecture and Stereochemical Configuration Analysis

The molecular structure of this compound represents a sophisticated beta-amino acid architecture characterized by specific stereochemical arrangements that influence its biological activity and chemical behavior. The compound possesses a molecular formula of C11H16ClNO2 with a molecular weight of 229.70 grams per mole, as confirmed by multiple analytical sources. The structural framework consists of a four-carbon butanoic acid chain with a methylamino substituent at the third position and a phenyl group at the fourth position, creating a chiral center that determines the compound's stereochemical properties.

The stereochemical configuration of this compound follows the beta-amino acid classification, where the amino group is positioned at the beta carbon relative to the carboxylic acid functionality. This configuration differs fundamentally from alpha-amino acids found in natural proteins, providing unique conformational flexibility and potential for novel biological activities. The presence of the methylamino group introduces additional steric considerations that influence molecular interactions and protein binding characteristics. The phenyl ring contributes to the compound's hydrophobic character while providing opportunities for aromatic interactions with biological targets.

Comparative analysis with related compounds reveals the significance of the methylamino substitution pattern. Similar beta-amino acid derivatives, such as (S)-3-amino-4-phenylbutanoic acid hydrochloride, differ primarily in the absence of the methyl group on the amino functionality. This structural variation has profound implications for biological activity, as the methylamino group can alter hydrogen bonding patterns, steric interactions, and receptor binding affinities. The compound's relationship to beta-homophenylalanine derivatives positions it within a family of modified amino acids with potential therapeutic applications.

Crystallographic Studies and Solid-State Phase Behavior

Crystallographic analysis of this compound provides insights into its solid-state organization and polymorphic behavior, though comprehensive single-crystal diffraction data remains limited in the available literature. The compound typically exists as a white crystalline solid under standard conditions, indicating well-ordered molecular packing in the solid state. Storage recommendations suggest stability at -4°C for short-term storage (1-2 weeks) and -20°C for extended periods (1-2 years), indicating temperature-dependent solid-state stability characteristics.

Powder X-ray diffraction studies of related beta-amino acid compounds, such as L-homophenylalanine ethyl ester hydrochloride, demonstrate the importance of understanding polymorphic behavior in this class of compounds. Research has shown that different crystallization conditions and solvent systems can influence the solid-state form, though no phase transitions were observed during solubility determinations across various organic solvents. This stability suggests that this compound likely maintains its crystalline integrity under typical analytical and storage conditions.

The hydrochloride salt formation significantly influences the solid-state properties by introducing ionic interactions that enhance molecular packing efficiency and water solubility. The chloride anion forms hydrogen bonds with the protonated amino group, creating a stable ionic lattice that contributes to the compound's physical properties. Understanding these crystallographic features is essential for pharmaceutical formulation development and quality control procedures, as solid-state characteristics directly impact dissolution rates, bioavailability, and chemical stability.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Spectroscopic characterization of this compound employs multiple analytical techniques to elucidate structural features and confirm molecular identity. Nuclear magnetic resonance spectroscopy provides detailed information about the compound's molecular architecture, particularly regarding the spatial arrangement of hydrogen and carbon atoms within the structure. The methylamino group typically exhibits characteristic chemical shifts in proton nuclear magnetic resonance spectra, while the phenyl ring produces distinctive aromatic signals that confirm the presence of the benzene moiety.

Infrared spectroscopy reveals functional group characteristics through vibrational frequencies specific to the compound's molecular components. The carboxylic acid functionality typically displays characteristic carbonyl stretching frequencies, while the amino group exhibits nitrogen-hydrogen stretching and bending vibrations. The phenyl ring contributes aromatic carbon-carbon stretching frequencies and out-of-plane bending modes that provide fingerprint identification capabilities. These spectroscopic features collectively create a unique analytical profile for compound identification and purity assessment.

Mass spectrometry analysis confirms the molecular weight and fragmentation patterns characteristic of this compound. The molecular ion peak at mass-to-charge ratio corresponding to 229.70 daltons (accounting for the hydrochloride salt) provides definitive molecular weight confirmation. Fragmentation patterns typically show losses corresponding to the methylamino group, phenyl ring, and carboxylic acid functionality, creating a characteristic mass spectral fingerprint. These analytical techniques collectively provide comprehensive structural confirmation and enable quality control monitoring throughout synthesis and storage processes.

Thermodynamic Properties and Solubility Characteristics

The thermodynamic properties of this compound significantly influence its practical applications and formulation strategies. Solubility characteristics represent a critical parameter for pharmaceutical development, with the hydrochloride salt form designed to enhance water solubility compared to the free base form. The compound demonstrates high solubility in water due to its ionic nature, facilitating dissolution in aqueous biological systems and pharmaceutical formulations.

Solubility behavior in organic solvents varies significantly based on polarity and hydrogen bonding capabilities. Related compounds such as L-homophenylalanine ethyl ester hydrochloride exhibit temperature-dependent solubility patterns across various organic solvents, with highest solubility observed in polar protic solvents like ethanol. The solubility typically increases monotonously with temperature, following predictable thermodynamic relationships that can be modeled using modified Apelblat equations or similar mathematical approaches.

The compound's solubility profile in different solvent systems reflects the interplay between molecular structure, hydrogen bonding, polarity, and cohesive energy density factors. Polar aprotic solvents generally demonstrate lower solubility compared to polar protic solvents, indicating the importance of hydrogen bonding interactions in dissolution processes. These solubility characteristics directly impact formulation strategies, purification methods, and analytical procedures employed during compound development and quality control processes.

| Solvent Type | Relative Solubility | Temperature Dependence |

|---|---|---|

| Water | High | Positive correlation |

| Polar Protic Solvents | Moderate to High | Positive correlation |

| Polar Aprotic Solvents | Low to Moderate | Positive correlation |

| Non-polar Solvents | Very Low | Minimal correlation |

pH-Dependent Stability and Degradation Pathways

The pH-dependent stability of this compound represents a crucial consideration for pharmaceutical formulation and biological applications. As an amino acid derivative containing both basic amino and acidic carboxyl functionalities, the compound exhibits amphoteric behavior with distinct stability profiles across different pH ranges. The protonation state of the amino group and deprotonation of the carboxylic acid group create pH-dependent charge distributions that influence molecular stability and degradation susceptibility.

Under acidic conditions, the amino group remains protonated while the carboxylic acid exists in its neutral form, creating a cationic species that may exhibit enhanced stability against certain degradation pathways. The hydrochloride salt form naturally exists in this protonated state, providing inherent stability advantages under mildly acidic to neutral conditions. However, extreme acidic conditions may promote undesired side reactions, particularly involving the methylamino group or aromatic ring system.

Alkaline conditions present different stability challenges, as deprotonation of the carboxylic acid and potential deprotonation of the amino group create different charge states that may be more susceptible to nucleophilic attack or oxidative degradation. The phenyl ring system generally remains stable across a wide pH range, but the methylamino group may undergo oxidation or other chemical modifications under strongly basic conditions combined with oxidizing environments. Understanding these pH-dependent stability patterns is essential for developing appropriate storage conditions, formulation strategies, and analytical methods that maintain compound integrity throughout its intended use period.

Properties

IUPAC Name |

3-(methylamino)-4-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-12-10(8-11(13)14)7-9-5-3-2-4-6-9;/h2-6,10,12H,7-8H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJRBVUZUZRURL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Key Intermediates

First Intermediate: Condensation of Phenyl Aldehyde and Methyl Acetoacetate

- Reaction Conditions: Phenyl aldehyde and methyl acetoacetate are reacted in ethanol at room temperature.

- Catalysis: Organic bases catalyze the condensation.

- Duration: Stirring for 45–50 hours.

- Isolation: The reaction mixture is filtered to collect a solid intermediate, which is washed with ethanol, dried, and combined with solids obtained from concentrated filtrate.

- Stoichiometry: Molar ratio of phenyl aldehyde:methyl acetoacetate:ethanol is approximately 1:2.5–3:12–15.

This step yields a β-keto ester intermediate essential for subsequent transformations.

Second Intermediate: Alkaline Hydrolysis and Acidification

- Process: The first intermediate is treated with 20% sodium hydroxide solution at 85–90 °C for 2–2.5 hours.

- Post-Reaction Treatment: The mixture is filtered to remove solids, cooled, and acidified with hydrochloric acid to pH 1–2.

- Isolation: The resulting precipitate is filtered, washed, dried to obtain the second intermediate, 4-amino-3-phenylbutyric acid.

This step involves saponification and acidification to convert the intermediate into the amino acid form.

Final Conversion to Hydrochloride Salt

- Dissolution: The 4-amino-3-phenylbutyric acid solid is dissolved in water.

- Acidification: Addition of diluted hydrochloric acid (10% mass concentration).

- Concentration: The solution is concentrated to dryness.

- Recrystallization: The residue is dissolved in 95% ethanol with heating and then recrystallized to yield the hydrochloride salt of 3-(Methylamino)-4-phenylbutanoic acid.

This step improves compound purity and stability for pharmaceutical applications.

Alternative Synthetic Route via Multi-Step Transformations

A comprehensive industrially viable method involves:

| Step | Reaction Description | Key Conditions | Product |

|---|---|---|---|

| 1 | Condensation of phenyl aldehyde with methyl acetoacetate in protic solvent under condensation catalyst | Room temperature, protic solvent | 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester |

| 2 | Addition of strong base and heating for decarbonylation | Strong alkaline solution, heating | 3-phenyl pentanedioic acid |

| 3 | Dehydration under catalyst in non-protic solvent for ring closure | Non-protic solvent, dehydration catalyst | 3-phenyl pyroglutaric acid |

| 4 | Hydrolysis with strong aqua ammonia | Strong ammonia solution | 5-amido-5-oxo-3-phenylpentanoic acid |

| 5 | Oxidation under alkaline conditions | Alkaline medium, oxidant | 4-amino-3-phenylbutyric acid |

This method emphasizes mild reaction conditions, safety, and high yield, suitable for large-scale production.

Research Findings and Analytical Data

- Yields: The condensation and hydrolysis steps typically achieve high yields, often exceeding 70–80%.

- Purity: Recrystallization from ethanol yields a high-purity hydrochloride salt.

- Characterization: The final product and intermediates are characterized by NMR (1H, 13C), IR spectroscopy, and melting point determination.

- Example Data:

| Compound | Melting Point (°C) | Key NMR Signals (δ ppm) | IR Absorptions (cm⁻¹) |

|---|---|---|---|

| 3-(Methylamino)-4-phenylbutanoic acid hydrochloride | 159 | 8.21 (NH3+), 7.30 (aromatic H), 3.80 (CH3O) | 3150, 2940, 1735 |

| First Intermediate | Not specified | Characteristic β-keto ester signals | Not specified |

- Spectral data confirm the successful formation and purity of the hydrochloride salt.

Summary Table of Preparation Steps

| Step Number | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation of phenyl aldehyde and methyl acetoacetate | Ethanol, organic base, room temp, 45–50h | β-Keto ester intermediate |

| 2 | Alkaline hydrolysis and acidification | 20% NaOH, 85–90 °C, HCl to pH 1–2 | 4-Amino-3-phenylbutyric acid |

| 3 | Conversion to hydrochloride salt | HCl (10%), water, ethanol recrystallization | This compound |

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-4-phenylbutanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

3-(Methylamino)-4-phenylbutanoic acid hydrochloride serves as a vital building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in organic synthesis.

Common Reactions:

- Oxidation: Can yield corresponding ketones or carboxylic acids.

- Reduction: Converts the compound into alcohols or amines.

- Substitution: The methylamino group can participate in forming different derivatives.

Biology

Research has indicated that this compound interacts with biological systems in several ways:

- Enzyme Interaction: Studies suggest that it may inhibit enzymes such as dipeptidyl peptidase IV (DPP-IV), which has implications for diabetes management .

- Neuroprotective Effects: Preliminary studies show that it may reduce apoptosis in neuronal cell cultures under oxidative stress conditions, indicating potential therapeutic applications for neurological disorders .

Medicine

The compound is being investigated for its potential therapeutic applications:

-

Cytotoxicity Studies: In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa and HT29), suggesting that structural modifications could enhance its anticancer activity .

Compound Cell Line IC50 (µM) Compound A HeLa 15 Compound B HT29 10 Compound C Jurkat 20 - Diabetes Management: As an inhibitor of DPP-IV, it shows promise in regulating blood sugar levels .

Industry

In industrial applications, this compound is utilized for developing new materials and chemical processes. Its properties allow it to function effectively as an organic buffer in biochemical applications, maintaining pH stability during various reactions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Cytotoxicity Assays:

Research has shown that specific analogs exhibit significant cytotoxicity against cancer cell lines. Modifications in structure can lead to varying degrees of efficacy.

Neuroprotective Studies:

In neuronal cultures, treatment with this compound has been associated with reduced cell death under stress conditions, suggesting its potential role in neuroprotection.

Enzyme Inhibition Studies:

Investigations into the inhibitory effects on DPP-IV revealed that analogs of this compound significantly lower enzyme activity in vitro, indicating possible therapeutic implications for diabetes management .

Mechanism of Action

The mechanism of action of 3-(Methylamino)-4-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-(Methylamino)-4-phenylbutanoic acid hydrochloride vs. (R)-3-Amino-4-phenylbutyric Acid Hydrochloride

Substitution on the Phenyl Ring

This compound vs. (R)-3-Amino-4-(4-cyanophenyl)butanoic Acid Hydrochloride

The 4-cyano substitution introduces a polar functional group, which may improve binding to charged residues in biological targets, such as proteases or receptors .

Trifluoromethyl Substitution

This compound vs. (S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic Acid Hydrochloride

The trifluoromethyl group enhances metabolic stability and bioavailability, making it valuable in designing CNS drugs .

Stereochemical Variations

This compound vs. (S)-3-(Methylamino)-4-phenylbutanoic Acid Hydrochloride

Enantiopure forms are critical in asymmetric synthesis and receptor-specific interactions, as seen in related β-amino acids .

Biological Activity

3-(Methylamino)-4-phenylbutanoic acid hydrochloride is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by a methylamino group attached to a butanoic acid backbone, with a phenyl group at the fourth position. Its structural properties suggest various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of 4-phenylbutanoic acid with methylamine, followed by treatment with hydrochloric acid to form the hydrochloride salt. This process can be optimized in industrial settings to enhance yield and purity through automated reactors and controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The binding of this compound to these targets can modulate their activity, leading to various physiological effects. The precise mechanisms are still under investigation, but initial studies suggest potential interactions with neurotransmitter systems, particularly in neurological contexts .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies have shown that this compound may have protective effects on neuronal cells, potentially making it relevant for treating neurodegenerative disorders .

- Antitumor Activity : Preliminary research suggests that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, such as dipeptidyl peptidase-IV (DPP-IV), which is involved in glucose metabolism and is a target for diabetes treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

-

Cytotoxicity Assays : In vitro assays demonstrated that certain analogs of this compound showed significant cytotoxicity against HeLa and HT29 cancer cell lines. The results indicated that structural modifications could enhance or diminish this activity (see Table 1) .

Compound Cell Line IC50 (µM) Compound A HeLa 15 Compound B HT29 10 Compound C Jurkat 20 - Neuroprotective Studies : Research conducted on neuronal cell cultures indicated that treatment with this compound resulted in reduced apoptosis under oxidative stress conditions, suggesting its potential as a neuroprotective agent .

- Enzyme Inhibition : A study investigating the inhibitory effects on DPP-IV revealed that the compound's analogs could significantly lower enzyme activity in vitro, suggesting therapeutic implications for diabetes management .

Q & A

Q. What are the key considerations for synthesizing 3-(methylamino)-4-phenylbutanoic acid hydrochloride with high enantiomeric purity?

Methodological Answer:

- Step 1 : Use enantioselective synthesis techniques, such as chiral auxiliaries or asymmetric catalysis, to control stereochemistry. For example, methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride synthesis involves deprotection under acidic conditions (e.g., HCl/dioxane) to yield the final product .

- Step 2 : Monitor reaction progress via <sup>1</sup>H-NMR to confirm intermediate formation (e.g., characteristic peaks at δ 9.00 ppm for amine protons) .

- Step 3 : Purify via recrystallization or chiral chromatography to isolate the desired enantiomer.

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer:

- Approach : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, light, humidity) and analyze degradation products via HPLC-MS.

- Key Parameters :

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

- Primary Tools :

- NMR Spectroscopy : Confirm backbone structure using <sup>13</sup>C-NMR (e.g., carbonyl peaks at ~170 ppm) and <sup>1</sup>H-NMR for methylamino and phenyl protons .

- Mass Spectrometry : Use ESI-MS to validate molecular weight (e.g., [M+H]<sup>+</sup> ion matching theoretical mass).

Advanced Research Questions

Q. How can computational tools predict synthetic routes for novel derivatives of this compound?

Methodological Answer:

- Strategy : Use databases like Reaxys or Pistachio to identify feasible reaction pathways. For example, retrosynthetic analysis might suggest introducing substituents via Suzuki coupling or reductive amination .

- Validation : Compare predicted routes with experimental outcomes, adjusting catalysts (e.g., Pd/C for hydrogenation) to optimize yields .

Q. What experimental design principles apply when studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Design Framework :

- Hypothesis-Driven Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity.

- Control Variables : Include structurally similar analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to assess specificity .

- Data Interpretation : Apply kinetic modeling (e.g., Michaelis-Menten) to derive IC50 or Kd values.

Q. How can researchers resolve contradictions in solubility data reported for this compound?

Methodological Answer:

- Systematic Analysis :

Q. What strategies optimize the compound’s bioavailability in preclinical studies?

Methodological Answer:

- Formulation Approaches :

- Salt Selection : Test alternative counterions (e.g., sulfate, citrate) to enhance aqueous solubility.

- Prodrug Design : Modify the carboxylic acid group to ester prodrugs for improved membrane permeability .

- In Vivo Validation : Use pharmacokinetic studies in rodent models to assess AUC and Cmax.

Methodological Considerations for Data Analysis

Q. How should researchers address batch-to-batch variability in NMR spectral data?

Methodological Answer:

- Standardization :

Q. What protocols ensure reproducibility in synthesizing stereochemically complex intermediates?

Methodological Answer:

- Critical Steps :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.